2-(2-methylphenyl)ethanimidamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylphenyl)ethanimidamide typically involves the reaction of o-toluidine with acetonitrile in the presence of a strong acid, such as hydrochloric acid. The reaction proceeds through the formation of an intermediate imino ether, which is then converted to the amidine by treatment with ammonia. The general reaction scheme is as follows:
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Formation of imino ether: : [ \text{o-Toluidine} + \text{Acetonitrile} + \text{HCl} \rightarrow \text{Imino ether} ]
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Conversion to amidine: : [ \text{Imino ether} + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-methylphenyl)ethanimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, such as imidazoles and pyrimidines.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Acetamidine: The parent compound, which lacks the o-tolyl substitution.
Benzamidine: A similar compound with a benzene ring instead of the o-tolyl group.
Tolnaftate: An antifungal agent with a similar aromatic structure.
Uniqueness
2-(2-methylphenyl)ethanimidamide is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The substitution pattern can affect the compound’s ability to interact with molecular targets, making it distinct from other amidines.
Properties
IUPAC Name |
2-(2-methylphenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYKRPZTSDQWQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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